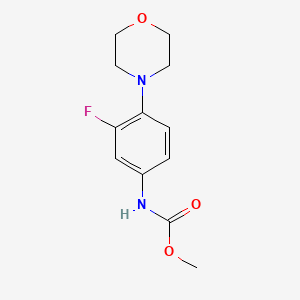
Linezolid impurity 3
Overview
Description
Linezolid impurity 3 is a byproduct formed during the synthesis of Linezolid, a synthetic antibiotic belonging to the oxazolidinone class. Linezolid is effective against Gram-positive bacteria and is used to treat various infections, including pneumonia and skin infections . Impurities like this compound are crucial to identify and control to ensure the safety and efficacy of the final pharmaceutical product.
Preparation Methods
The synthesis of Linezolid impurity 3 involves several steps. One common synthetic route starts with the reaction of morpholine and 1,2-difluoro-4-nitrobenzene to form a carbamate intermediate. This intermediate undergoes further reactions, including the formation of oxazolidinone and subsequent reactions with mesyl chloride and sodium azide . Industrial production methods often involve optimizing these steps to maximize yield and minimize impurities .
Chemical Reactions Analysis
Linezolid impurity 3 undergoes various chemical reactions, including:
Oxidation: This reaction can occur under specific conditions, leading to the formation of oxidized products.
Reduction: Reduction reactions can convert certain functional groups within the impurity to different forms.
Substitution: Common reagents like mesyl chloride and sodium azide are used in substitution reactions to introduce new functional groups. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Linezolid impurity 3 is studied extensively in scientific research to understand its formation, stability, and impact on the efficacy of Linezolid. It is used in:
Chemistry: To develop and optimize synthetic routes for Linezolid and its derivatives.
Biology: To study the biological activity and potential toxicity of impurities.
Medicine: To ensure the safety and efficacy of Linezolid by controlling impurity levels.
Industry: To improve manufacturing processes and quality control measures
Mechanism of Action
The mechanism of action of Linezolid impurity 3 is not well-documented, as it is primarily a byproduct. understanding its formation and interactions is crucial for ensuring the purity and effectiveness of Linezolid. Linezolid itself works by inhibiting bacterial protein synthesis by binding to the 23S ribosomal RNA of the 50S subunit, preventing the formation of the 70S initiation complex .
Comparison with Similar Compounds
Linezolid impurity 3 can be compared with other impurities formed during the synthesis of Linezolid, such as:
Desfluorolinezolid: Formed during the reduction of azide intermediates.
Bis-linezolid: Formed during the final acetylation step.
Oxazolidinone derivatives: Formed during various intermediate steps. These impurities differ in their chemical structures and formation pathways, highlighting the complexity of the synthesis process and the need for stringent quality control.
Properties
IUPAC Name |
methyl N-(3-fluoro-4-morpholin-4-ylphenyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O3/c1-17-12(16)14-9-2-3-11(10(13)8-9)15-4-6-18-7-5-15/h2-3,8H,4-7H2,1H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKISJVHYIWZBRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC(=C(C=C1)N2CCOCC2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
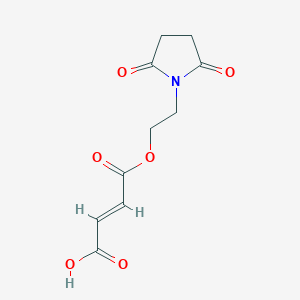
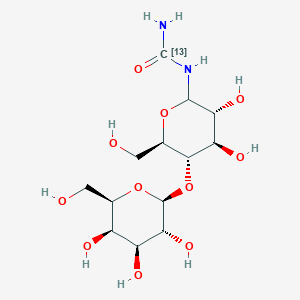
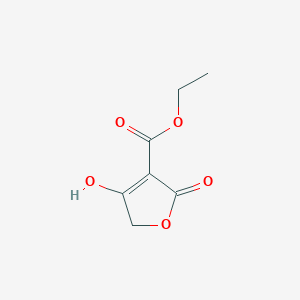
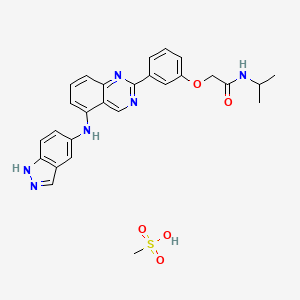
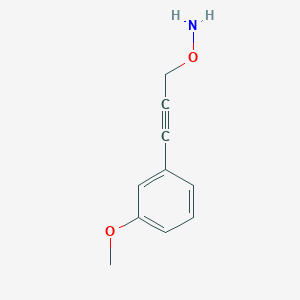
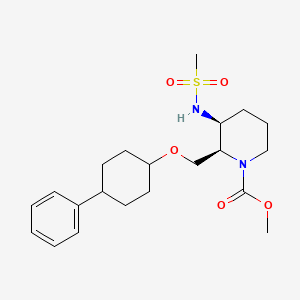


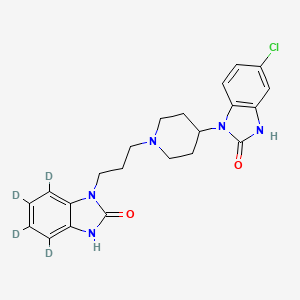
![tert-Butyl (S)-(1-methyl-2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-yl)carbamate](/img/structure/B3325430.png)
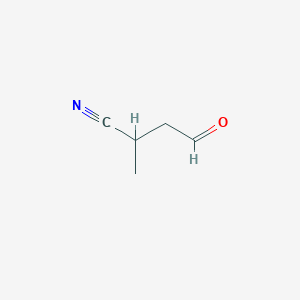
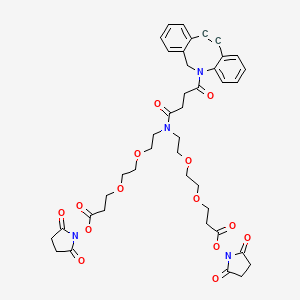
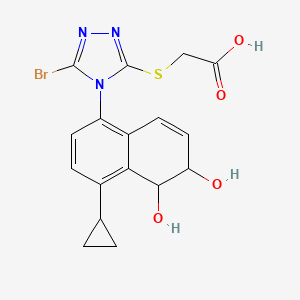
![(S)-3,3'-Bis(4-nitrophenyl)-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B3325443.png)
